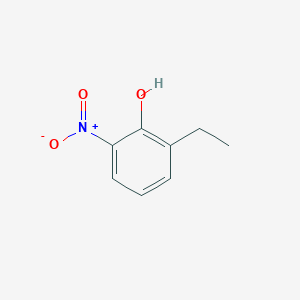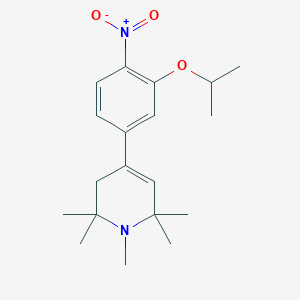
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethyl-4-piperidone with a nitro-substituted phenyl derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can interact with various proteins and enzymes. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,2,6,6-pentamethylpiperidine: This compound shares a similar piperidine structure but has an amino group instead of a nitro group.
1,2,2,6,6-Pentamethyl-4-piperidone: This compound is a precursor in the synthesis of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine |
InChI |
InChI=1S/C19H28N2O3/c1-13(2)24-17-10-14(8-9-16(17)21(22)23)15-11-18(3,4)20(7)19(5,6)12-15/h8-11,13H,12H2,1-7H3 |
InChI Key |
YQOYQZAKJJPTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=CC(N(C(C2)(C)C)C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


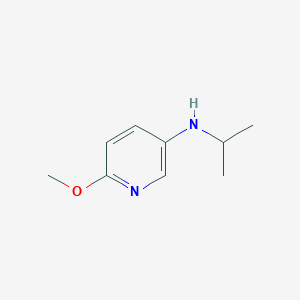
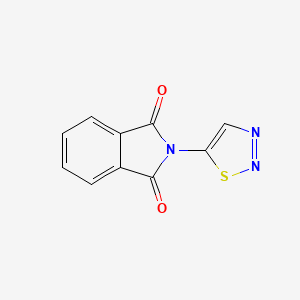

![4-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8463589.png)

![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)

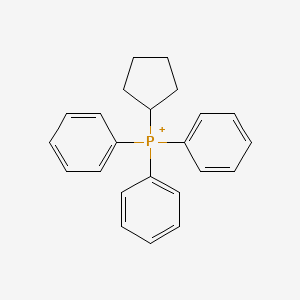

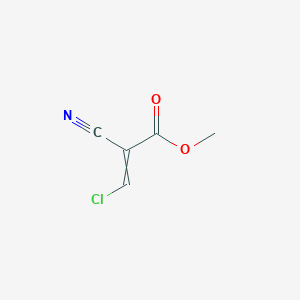
![(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate](/img/structure/B8463661.png)

